molecular formula C12H19N3 B13202857 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine

Cat. No.: B13202857
M. Wt: 205.30 g/mol
InChI Key: LZQUSLTZBZYBNL-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperidin-3-yl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions: The piperidin-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidin-3-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring or piperidin-3-yl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-3-yl)-2-methylpyrimidine
  • 4-(Piperidin-3-yl)-2-ethylpyrimidine
  • 4-(Piperidin-3-yl)-2-(tert-butyl)pyrimidine

Uniqueness

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine is unique due to the specific combination of the piperidin-3-yl and isopropyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-piperidin-3-yl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C12H19N3/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10/h5,7,9-10,13H,3-4,6,8H2,1-2H3

InChI Key

LZQUSLTZBZYBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCCNC2

Origin of Product

United States

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